7-Azadispiro[5.1.5~8~.2~6~]pentadecane
Description
7-Azadispiro[5.1.5~8~.2~6~]pentadecane is a nitrogen-containing spirocyclic compound characterized by its unique fused ring system. The "azadispiro" designation indicates the presence of a nitrogen atom (aza) within a bicyclic framework, where two rings share a single common atom (spiro). Its structure comprises a pentadecane backbone with two spiro junctions at positions 5.1.5~8~ and 2~6~, creating a rigid three-dimensional geometry.
Properties
CAS No. |
51272-45-8 |
|---|---|
Molecular Formula |
C14H25N |
Molecular Weight |
207.35 g/mol |
IUPAC Name |
7-azadispiro[5.1.58.26]pentadecane |
InChI |
InChI=1S/C14H25N/c1-3-7-13(8-4-1)11-12-14(15-13)9-5-2-6-10-14/h15H,1-12H2 |
InChI Key |
LQADISGKSXGYNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CCC3(N2)CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Azadispiro[5.1.5~8~.2~6~]pentadecane typically involves multi-step organic reactions. One common method includes the reaction of specific cyclic ketones with primary amines under controlled conditions. For example, the Mannich reaction, which involves the condensation of a ketone, formaldehyde, and an amine, can be employed to form the spirocyclic structure .
Industrial Production Methods: Industrial production of 7-Azadispiro[5.1.5~8~.2~6~]pentadecane may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, is essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 7-Azadispiro[5.1.5~8~.2~6~]pentadecane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can modify the spirocyclic structure by adding hydrogen atoms.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or amines .
Scientific Research Applications
7-Azadispiro[5.1.5~8~.2~6~]pentadecane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Azadispiro[5.1.5~8~.2~6~]pentadecane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
N-Benzyl-7-azaspiro[4.5]decane-1-carboxylates
- Structure : Features a smaller spiro system ([4.5] vs. [5.1.5.2]) and lacks the additional fused rings present in the target compound.
- Synthesis: Prepared via a seven-step route starting from ethyl cyclopentanonecarboxylate .
- Applications : Primarily studied as GABA analogues for neurological research, contrasting with the antihistaminic focus of 7-azadispiro derivatives .
Chlorfortunones A and B
- Structure : Dispiro[4,2,5,2]pentadecane-6,10,14-triene moiety with a 3/5/6/6/6/5 hexacyclic skeleton.
- Origin: Natural sesquiterpenoid dimers from Chloranthus fortunei, unlike the synthetic 7-azadispiro compounds.
5-Thia-8-azaspiro[3.6]decane Hydrochloride
- Structure : Incorporates sulfur (thia) and nitrogen (aza) in a smaller spiro system ([3.6] vs. [5.1.5.2]).
- Applications : Used in drug development and material science due to its versatility, suggesting broader utility than the more rigid 7-azadispiro framework .
Physicochemical and Functional Comparisons
Table 1: Key Properties of Selected Compounds
*Derivative: 7-amino-14-azadispiro[5.1.5.2]pentadecan-15-one .
Functional Differences
- Industrial Use : Pentadecane is utilized in flavor chemistry due to its high odor threshold, whereas azadispiro compounds are niche synthetic targets .
Challenges and Limitations
- Stereochemical Complexity : The rigid spiro structure of 7-azadispiro compounds complicates synthetic modifications, limiting derivatization compared to simpler spiro systems like 8-azaspiro[4.5]decane .
- Purity Effects : As seen in pentadecane studies, impurities in spiro compounds (e.g., 99% vs. 99.8% purity) can alter biological responses, necessitating rigorous quality control .
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